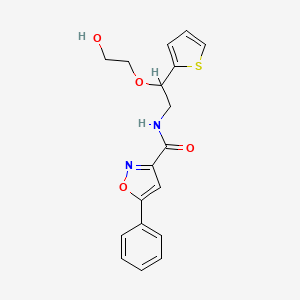

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c21-8-9-23-16(17-7-4-10-25-17)12-19-18(22)14-11-15(24-20-14)13-5-2-1-3-6-13/h1-7,10-11,16,21H,8-9,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPYYGSOUAOCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CS3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological mechanisms, and effects based on available research data.

Synthesis

The synthesis of this compound typically involves multiple organic reactions. Key steps include:

- Formation of the isoxazole ring : This may be achieved through cyclization reactions starting from appropriate precursors.

- Introduction of the thiophene moiety : This can be done using cross-coupling techniques such as Suzuki or Stille coupling.

- Attachment of the hydroxyethoxy group : Nucleophilic substitution reactions facilitate the introduction of this functional group into the intermediate compound.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.

- Receptor Binding : It may interact with cell surface receptors, modulating signaling pathways that affect cell function.

- Interaction with Nucleic Acids : Potential interactions with DNA or RNA could influence gene expression and protein synthesis, contributing to its biological effects.

Antiproliferative Effects

Research has indicated that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.2 to 5.3 µM against different cancer cells, suggesting potential for use in cancer therapy .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies demonstrate that it can protect cells from oxidative stress induced by agents like tert-butyl hydroperoxide (TBHP). This protective effect is crucial as it may reduce cellular damage and improve cell viability under stress conditions .

Antibacterial Activity

Preliminary studies suggest that related compounds possess antibacterial properties. For example, certain derivatives have shown selective activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections .

Comparative Analysis

A comparison of this compound with similar compounds reveals unique attributes that may enhance its biological efficacy:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide | Benzene ring instead of isoxazole | Moderate antiproliferative |

| N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide | Thiophene ring variant | Strong antibacterial activity |

This table illustrates how structural modifications can influence biological activity, emphasizing the importance of chemical design in drug development.

Case Studies

Case studies involving similar compounds highlight their potential therapeutic applications:

- Cancer Treatment : A study demonstrated that a derivative with an isoxazole core exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Antioxidant Research : Another investigation showed that a related compound significantly reduced oxidative stress markers in human liver cells, suggesting a protective role against liver damage.

Comparison with Similar Compounds

Key Comparative Data

Research Findings and Mechanistic Insights

- Hydroxyethoxy Group: Enhances solubility and may facilitate hydrogen bonding in target interactions (e.g., DNA minor groove or enzyme active sites) .

- Isoxazole vs. Oxadiazole : Isoxazole’s lower aromaticity compared to oxadiazole might reduce DNA intercalation efficiency but improve metabolic stability .

- Antimicrobial Potential: Thiophene derivatives with electron-withdrawing groups (e.g., bromo) show stronger antibacterial activity, but the target’s hydroxyethoxy group could mitigate resistance mechanisms associated with hydrophobic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.